molecular formula C6H4IN3 B1318676 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 614750-84-4

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1318676
CAS RN: 614750-84-4
M. Wt: 245.02 g/mol
InChI Key: CDWWPXNAXCMGFV-UHFFFAOYSA-N
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Description

“6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C6H4IN3 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” consists of a pyridine ring fused with a 1,2,4-triazole ring at the 1,5-positions . The iodine atom is attached at the 6-position of the fused ring system .


Physical And Chemical Properties Analysis

“6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” is a solid at room temperature . It has a molecular weight of 245.02 , and its density is 2.2±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial Agents

The triazole ring system, which is a part of the 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine structure, is known for its antimicrobial properties . This compound can be utilized in the development of new antibacterial and antifungal agents, especially targeting multidrug-resistant pathogens. Its ability to bind with various enzymes and receptors in biological systems makes it a valuable candidate for creating more effective antimicrobial drugs.

Antiviral Research

Triazole derivatives have shown potential in antiviral therapy . The structural motif of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine could be explored for the synthesis of novel antiviral agents, possibly offering new treatments for viral infections that are currently difficult to manage with existing medications.

Anticancer Activity

The triazole core is present in many compounds with anticancer activities . Research into 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine could lead to the discovery of new oncology drugs, particularly those that might interfere with cancer cell signaling pathways or inhibit tumor growth.

Antidepressant and Anxiolytic Drugs

Triazolopyridines, similar to the structure of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine, have been used in the development of antidepressant and anxiolytic drugs . This compound could be a precursor for synthesizing new molecules that target serotonin receptors, potentially leading to new treatments for depression and anxiety disorders.

Organic Light-Emitting Diodes (OLEDs)

The electron-accepting properties of the [1,2,4]triazolo[1,5-a]pyridine moiety make it suitable for use in constructing deep-blue bipolar fluorescent emitters for OLEDs . This application is particularly relevant for the development of display technologies and lighting systems.

Supramolecular Chemistry

Due to its heterocyclic structure, 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine can serve as a building block in supramolecular chemistry . It can be used to create complex molecular assemblies, which are essential in the development of new materials with unique properties.

Coordination Chemistry

The triazole ring can act as a ligand in coordination compounds . Research into the coordination chemistry of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine could lead to the synthesis of new metal complexes with potential applications in catalysis, magnetic materials, and more.

Sensor Development

The structural features of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine make it a candidate for developing chemosensors . These sensors could be designed to detect the presence of specific ions or molecules, which is crucial in environmental monitoring and diagnostic applications.

Safety and Hazards

“6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWWPXNAXCMGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590290
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

614750-84-4
Record name 6-Iodo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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